1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

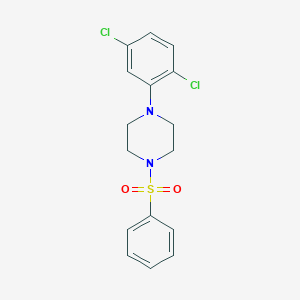

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a 2,5-dichlorophenyl group and a phenylsulfonyl group

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 2,5-dichlorophenylamine with phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dichlorophenylamine attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Antiviral Applications

Recent studies have identified derivatives of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine as promising candidates for antiviral therapies, particularly against chikungunya virus (CHIKV).

- Mechanism of Action : The compound acts as an inhibitor of viral replication by interfering with the virus's ability to hijack host cellular machinery. In vitro tests have shown that certain analogues exhibit potent activity against CHIKV, with selectivity indices indicating lower cytotoxicity compared to the parent compound .

- Case Study : A study demonstrated that structural modifications to the piperazine ring improved the antiviral efficacy of related compounds. For instance, modifications led to a significant increase in selectivity and potency against CHIKV strains, showcasing the potential for further optimization in drug design .

Cancer Therapy

The compound has also been explored for its potential in cancer treatment, particularly as an inhibitor of key enzymes involved in tumor progression.

- Inhibition of Kinases : Research has indicated that derivatives of this compound can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Clinical Relevance : The selectivity observed in these compounds suggests they could be developed into targeted therapies for specific cancer types, potentially minimizing side effects associated with conventional chemotherapeutics .

Other Therapeutic Areas

Beyond antiviral and anticancer applications, this compound has shown promise in other therapeutic contexts:

- Carbonic Anhydrase Inhibition : Some derivatives have been identified as effective inhibitors of human carbonic anhydrase II isoform, which plays a role in various physiological processes including respiration and acid-base balance. This inhibition may provide avenues for treating conditions like glaucoma and edema .

- Neuropharmacology : The piperazine structure is prevalent in many neuroactive drugs. Compounds based on this scaffold have been investigated for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression or anxiety .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine can be compared with other similar compounds, such as:

1-(2,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine: Similar structure but with chlorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.

1-(2,5-Dichlorophenyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, affecting its reactivity and applications.

1-(2,5-Dichlorophenyl)-4-(phenylthio)piperazine:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Biological Activity

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antiviral, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a phenylsulfonyl moiety. This structural configuration is crucial for its biological activities, as modifications in the substituents can significantly influence potency and selectivity.

Antibacterial Activity

Research indicates that derivatives of piperazine compounds exhibit various levels of antibacterial activity. For instance, studies have shown that related compounds can inhibit bacteria such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL depending on the specific derivative used .

In particular, the presence of electron-withdrawing groups in the aromatic rings enhances antibacterial efficacy. The SAR (structure-activity relationship) analysis suggests that modifications leading to increased lipophilicity or steric hindrance can improve activity against Gram-negative bacteria .

Antiviral Activity

This compound has shown promising results against viral infections. A study highlighted that related sulfonylpiperazine analogues demonstrated potent antiviral activity against chikungunya virus (CHIKV), with certain derivatives achieving selectivity indices greater than 61, indicating a favorable therapeutic window . The mechanism appears to involve inhibition of viral replication processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, piperazine derivatives have been investigated for their ability to inhibit human acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies revealed that some derivatives bind effectively to both the catalytic and peripheral anionic sites of AChE .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | N. meningitidis | MIC = 64 μg/mL | |

| Antiviral | CHIKV | Selectivity Index > 61 | |

| Enzyme Inhibition | Human AChE | Competitive inhibition |

Case Study: Antiviral Efficacy Against CHIKV

In a detailed investigation, researchers synthesized several analogues of sulfonylpiperazines and evaluated their antiviral efficacy against CHIKV. The study found that specific structural modifications led to enhanced activity while maintaining low cytotoxicity levels. For example, an analogue with an ethoxy side chain exhibited significant antiviral properties without substantial cytotoxic effects .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine?

Answer:

The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 1-(2,5-dichlorophenyl)piperazine with phenylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., N,N-diisopropylethylamine) to facilitate sulfonylation . Purification is achieved via normal-phase chromatography (e.g., 10% methanol with 0.1% ammonium hydroxide) or crystallization using solvents like diethyl ether . Key parameters include stoichiometric ratios, reaction time (4–24 hours), and temperature (room temperature to reflux).

Q. Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., CDCl3) confirm substituent positions and purity. For example, aromatic protons appear at δ 7.00–7.32 ppm in related dichlorophenylpiperazine derivatives .

- X-Ray Powder Diffraction (XRPD): Validates crystallinity and polymorphic forms, critical for reproducibility .

- Differential Scanning Calorimetry (DSC): Determines melting points (e.g., 94–95°C for analogous compounds) and thermal stability .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., 365.3 g/mol for similar piperazine sulfonamides) .

Q. Advanced: How can researchers optimize the synthetic yield of this compound?

Answer:

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Solvent Optimization: Test polar aprotic solvents (DMF, DCM) to improve sulfonyl chloride reactivity .

- Temperature Control: Gradual heating (40–60°C) minimizes side reactions like oxidation .

- Purification Strategies: Combine flash chromatography with recrystallization (e.g., using Et2O/hexane) to isolate high-purity (>95%) product .

Q. Advanced: What experimental designs are effective for evaluating biological activity, such as antimicrobial potential?

Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Enzyme Inhibition Studies: Assess binding to targets like tyrosine kinases or phosphodiesterases using fluorescence polarization or radiometric assays .

- Cytotoxicity Profiling: Use MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. Advanced: How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values) be resolved?

Answer:

- Orthogonal Assays: Validate receptor binding data using both radioligand displacement (e.g., 3H-spiperone for dopamine receptors) and functional assays (e.g., cAMP modulation) .

- Metabolic Stability Tests: Perform liver microsome assays to identify metabolites that may interfere with activity .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding conformations and reconcile discrepancies between computational and experimental results .

Q. Basic: What are the recommended handling and storage protocols for this compound?

Answer:

- Storage: Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .

- Safety Measures: Use PPE (gloves, goggles) and fume hoods due to skin/eye irritation risks. Avoid contact with oxidizers (e.g., KMnO4) to prevent toxic fumes (CO, NOx) .

- Waste Disposal: Follow EPA guidelines for halogenated waste (e.g., incineration with scrubbers) .

Q. Advanced: How can researchers investigate the metabolic pathways of this compound?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Track phase I (oxidation) and phase II (glucuronidation) products .

- Isotope-Labeling: Synthesize deuterated analogs (e.g., 2H-phenyl rings) to trace metabolic fate using MS/MS .

- CYP Inhibition Assays: Screen against CYP isoforms (e.g., CYP3A4, CYP2D6) to identify drug-drug interaction risks .

Q. Advanced: What strategies address stability challenges during long-term storage?

Answer:

- Lyophilization: Convert to a stable salt form (e.g., hydrochloride) and lyophilize to prevent hygroscopic degradation .

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Additive Screening: Incorporate antioxidants (e.g., BHT) or chelators (EDTA) to inhibit radical-mediated decomposition .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2S/c17-13-6-7-15(18)16(12-13)19-8-10-20(11-9-19)23(21,22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRJRWIYCPLCAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.